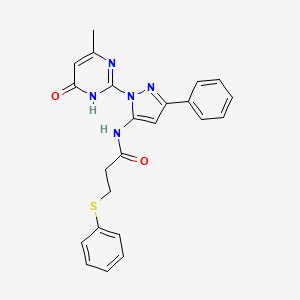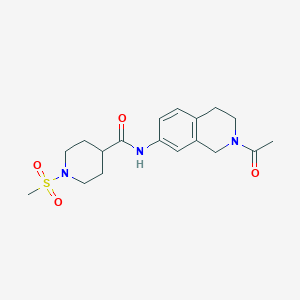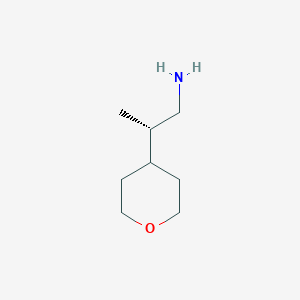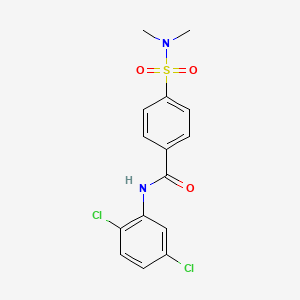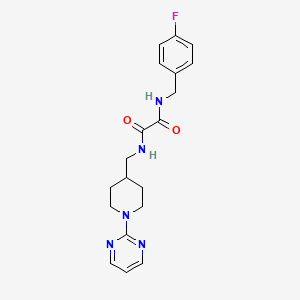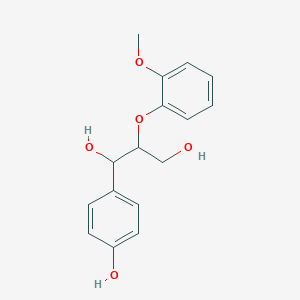
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is a complex organic compound characterized by its unique molecular structure, which includes hydroxyl and methoxy functional groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol typically involves multi-step organic reactions. One common approach is the reaction of 4-hydroxybenzaldehyde with 2-methoxyphenol in the presence of a strong base, followed by a series of reduction and protection steps to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove oxygen atoms, resulting in different structural isomers.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromic acid.
Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require nucleophiles like halides or amines, along with suitable solvents and catalysts.
Major Products Formed:
Oxidation can yield hydroxybenzaldehyde or benzoic acid derivatives.
Reduction can produce dihydroxy or trihydroxy derivatives.
Substitution reactions can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: The compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with enzymes and receptors.
Molecular Targets and Pathways:
The compound may interact with enzymes involved in oxidative stress and inflammation.
It can modulate signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is unique due to its specific structural features and functional groups. Similar compounds include:
1-(4-Hydroxyphenyl)ethanone (Piceol): A phenolic compound with similar hydroxyl group positioning.
2-(2-Methoxyphenoxy)ethanol: A compound with a methoxy group attached to an ethylene backbone.
3,4-Dihydroxyphenylacetic acid: A compound with hydroxyl groups on adjacent carbon atoms.
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-20-13-4-2-3-5-14(13)21-15(10-17)16(19)11-6-8-12(18)9-7-11/h2-9,15-19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUCJPUVVALEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(CO)C(C2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
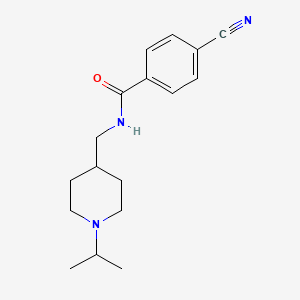
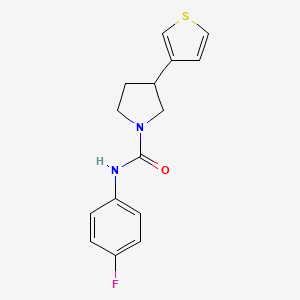
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide](/img/structure/B2908803.png)
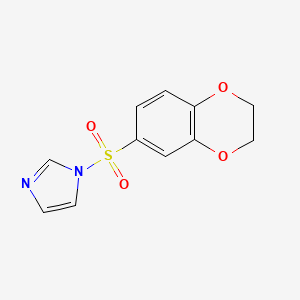
![N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2908807.png)
![(3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide](/img/structure/B2908808.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2908811.png)
![N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2908813.png)
![[2-[[3-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2908814.png)
